N-(2-Thienylcarbonyl)leucine hydrochloride
Overview
Description
“N-(2-Thienylcarbonyl)leucine hydrochloride” is a chemical compound with the CAS Number: 1093404-71-7 . It has a molecular weight of 277.77 and its molecular formula is C11H15NO3S . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(2-Thienylcarbonyl)leucine hydrochloride” is 1S/C11H15NO3S.ClH/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9;/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15);1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(2-Thienylcarbonyl)leucine hydrochloride” is a solid at room temperature . It has a molecular weight of 277.77 and its molecular formula is C11H15NO3S . More detailed physical and chemical properties would require specific experimental measurements.Scientific Research Applications
- It may enhance the efficiency of certain enzymes or serve as a cofactor mimic, influencing reaction rates and substrate specificity .
Catalysis and Enzyme Engineering
Indole-Derived Molecules
Safety and Hazards
Mechanism of Action
Target of Action
It is known that leucine, a related compound, interacts with the l-type amino acid transporter (lat1)
Mode of Action
Acetylation of leucine, a similar process, switches its uptake into cells from lat1 to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1)
Biochemical Pathways
Leucine is known to activate leucine-mediated signaling and metabolic processes inside cells such as mtor
properties
IUPAC Name |
4-methyl-2-(thiophene-2-carbonylamino)pentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S.ClH/c1-7(2)6-8(11(14)15)12-10(13)9-4-3-5-16-9;/h3-5,7-8H,6H2,1-2H3,(H,12,13)(H,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAZYCIOCOJYPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CS1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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